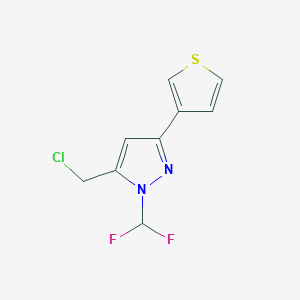5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole
CAS No.: 2092462-76-3
Cat. No.: VC3149744
Molecular Formula: C9H7ClF2N2S
Molecular Weight: 248.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2092462-76-3 |
|---|---|
| Molecular Formula | C9H7ClF2N2S |
| Molecular Weight | 248.68 g/mol |
| IUPAC Name | 5-(chloromethyl)-1-(difluoromethyl)-3-thiophen-3-ylpyrazole |
| Standard InChI | InChI=1S/C9H7ClF2N2S/c10-4-7-3-8(6-1-2-15-5-6)13-14(7)9(11)12/h1-3,5,9H,4H2 |
| Standard InChI Key | SIOHIZASOCKHLF-UHFFFAOYSA-N |
| SMILES | C1=CSC=C1C2=NN(C(=C2)CCl)C(F)F |
| Canonical SMILES | C1=CSC=C1C2=NN(C(=C2)CCl)C(F)F |
Introduction
Structural Analysis and Chemical Reactivity
Molecular Structure
The molecular architecture of 5-(Chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole consists of several key structural components that define its chemical identity and potential reactivity:
-
Pyrazole Core: The central pyrazole ring provides a planar, aromatic scaffold with two nitrogen atoms at positions 1 and 2. This heterocyclic structure contributes to the compound's stability and provides sites for potential hydrogen bonding and coordination with biological targets.
-
Chloromethyl Group: The chloromethyl (-CH₂Cl) substituent at position 5 of the pyrazole ring introduces a reactive electrophilic center. This functional group is particularly significant as it can participate in nucleophilic substitution reactions, making the compound valuable as a chemical intermediate.
-
Difluoromethyl Group: The -CHF₂ group attached to the N-1 position of the pyrazole ring introduces fluorine atoms that can enhance metabolic stability and lipophilicity. This group may also participate in hydrogen bonding through the acidic C-H bond.
-
Thiophen-3-yl Substituent: The thiophene ring connected at position 3 of the pyrazole introduces additional aromatic character and potential for π-π interactions. Thiophene is a five-membered heterocycle containing a sulfur atom, which contributes to the compound's electronic properties and potential for biological interactions.
Chemical Reactivity
Based on its structural features, 5-(Chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole likely exhibits several reactivity patterns:
-
Nucleophilic Substitution: The chloromethyl group represents a reactive site for nucleophilic substitution reactions, similar to what is observed in related compounds like 4-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole. This reactivity allows for further functionalization and derivatization of the molecule.
-
Hydrogen Bonding: The nitrogen atoms in the pyrazole ring and the difluoromethyl group can participate in hydrogen bonding interactions, which may be relevant for binding to biological targets.
-
Metal Coordination: The nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene moiety provide potential coordination sites for metal ions, which could be relevant for catalytic applications or metal complex formation.
-
Electrophilic Aromatic Substitution: Both the pyrazole and thiophene rings may undergo electrophilic aromatic substitution reactions, although with varying degrees of reactivity due to their different electronic properties.
Synthesis Approaches
Synthetic Challenges
The synthesis of 5-(Chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole presents several challenges:
-
Regioselectivity: Controlling the regioselectivity during pyrazole ring formation can be challenging, potentially leading to isomeric mixtures that require separation.
-
Introduction of the Difluoromethyl Group: The incorporation of the difluoromethyl group at the specific N-1 position may require specialized reagents and conditions.
-
Compatibility of Functional Groups: The presence of multiple reactive functional groups may necessitate careful selection of reaction conditions and protective group strategies to prevent unwanted side reactions.
-
Purification: The separation of the target compound from structural isomers and byproducts may require sophisticated purification techniques.
Comparative Analysis
Comparison with Related Pyrazole Derivatives
When compared to structurally similar compounds like 4-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole, several key differences and similarities emerge:
| Feature | 5-(Chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole | 4-(chloromethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole |
|---|---|---|
| Pyrazole Core | 5-substituted | 4-substituted |
| N-1 Substituent | Difluoromethyl | Methyl |
| Thiophene Connection | 3-position of thiophene | 2-position of thiophene |
| Chloromethyl Position | Position 5 of pyrazole | Position 4 of pyrazole |
| Potential Reactivity | Higher electrophilicity at chloromethyl position | Moderate electrophilicity at chloromethyl position |
| Lipophilicity | Likely higher due to fluorine atoms | Moderate |
These structural differences could significantly impact the compound's biological activity, physicochemical properties, and synthetic utility.
Structure-Reactivity Relationships
The position of substituents on the pyrazole ring significantly affects the reactivity of the molecule. In 5-(Chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole, the chloromethyl group at position 5 may exhibit different reactivity compared to compounds where this group is at position 4. Similarly, the connection point of the thiophene ring (3-position versus 2-position) alters the electronic distribution and potentially the biological interactions of the molecule.
The difluoromethyl group at N-1 represents a significant departure from the more common methyl substitution, introducing fluorine atoms that can modify the electronic properties of the pyrazole ring and potentially create additional interaction opportunities with biological targets through weak hydrogen bonding.
Research Status and Future Directions
Future Research Opportunities
Several promising research directions could be pursued:
-
Comprehensive characterization of the compound's physical and chemical properties, including detailed spectroscopic analysis, X-ray crystallography, and computational studies to better understand its structural features.
-
Exploration of its biological activity profile, particularly antimicrobial, anti-inflammatory, and anticancer properties, which are commonly associated with pyrazole-thiophene conjugates.
-
Investigation of structure-activity relationships through the synthesis of analogs with modifications at key positions, such as the chloromethyl group, the difluoromethyl substituent, or the thiophene ring.
-
Development of efficient and scalable synthetic routes to enable broader access to this compound and its derivatives for research purposes.
-
Exploration of its potential as a synthetic building block for the preparation of more complex molecules with enhanced biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume